molecular formula C49H64O2 B1221527 Cholesteryl-6-pyrenylhexanoate CAS No. 96886-70-3

Cholesteryl-6-pyrenylhexanoate

Cat. No.: B1221527
CAS No.: 96886-70-3
M. Wt: 685 g/mol
InChI Key: YRAVQIYIXJZCDI-UCVGMQCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl-6-pyrenylhexanoate is a fluorescent cholesteryl ester analogue. It is known for its unique structure, which combines a cholesterol backbone with a pyrene moiety attached via a hexanoate linker. This compound is primarily used in biochemical and biophysical studies due to its fluorescent properties, which make it an excellent probe for studying lipid environments and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl-6-pyrenylhexanoate typically involves the esterification of cholesteryl with 6-pyrenylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl-6-pyrenylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Cholesteryl-6-pyrenylhexanoate has several applications in scientific research:

Mechanism of Action

Cholesteryl-6-pyrenylhexanoate exerts its effects primarily through its fluorescent properties. The pyrene moiety allows the compound to act as a probe, emitting fluorescence when exposed to specific wavelengths of light. This fluorescence can be used to monitor the behavior and interactions of lipids in various environments. The compound targets lipid membranes and can be used to study processes such as lipid peroxidation and membrane fluidity .

Comparison with Similar Compounds

Uniqueness: Cholesteryl-6-pyrenylhexanoate is unique due to its specific linker length, which provides an optimal balance between flexibility and rigidity. This makes it particularly useful for studying lipid dynamics in various environments. Its fluorescent properties also make it a valuable tool for biochemical and biophysical research .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVQIYIXJZCDI-UCVGMQCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914263
Record name Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96886-70-3
Record name Cholesteryl-6-pyrenylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl-6-pyrenylhexanoate
Reactant of Route 2
Reactant of Route 2
Cholesteryl-6-pyrenylhexanoate
Reactant of Route 3
Reactant of Route 3
Cholesteryl-6-pyrenylhexanoate
Reactant of Route 4
Reactant of Route 4
Cholesteryl-6-pyrenylhexanoate
Reactant of Route 5
Reactant of Route 5
Cholesteryl-6-pyrenylhexanoate
Reactant of Route 6
Reactant of Route 6
Cholesteryl-6-pyrenylhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.